(NZ)-N-(quinoxalin-2-ylmethylidene)hydroxylamine
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Overview
Description
Quinoxaline-2-carbaldehyde oxime is a nitrogen-containing heterocyclic compound. It is derived from quinoxaline, which is a bi-cyclic compound consisting of fused benzene and pyrazine rings.
Preparation Methods
The synthesis of quinoxaline-2-carbaldehyde oxime typically involves the reaction of quinoxaline-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction forms the oxime derivative through the condensation of the aldehyde group with hydroxylamine . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the synthesis more sustainable .
Chemical Reactions Analysis
Quinoxaline-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: Reduction reactions can convert it into quinoxaline-2-methanol.
Substitution: The oxime group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Quinoxaline-2-carbaldehyde oxime has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of quinoxaline-2-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinoxaline-2-carbaldehyde oxime can be compared with other similar compounds, such as quinoxaline-2-carbohydrazide and quinoxaline-2-carboxylic acid. These compounds share a similar quinoxaline core structure but differ in their functional groups. Quinoxaline-2-carbaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity .
Similar compounds include:
- Quinoxaline-2-carbohydrazide
- Quinoxaline-2-carboxylic acid
- Quinoxaline-2-methanol
These compounds have their own unique properties and applications, making them valuable in different fields of research and industry.
Properties
Molecular Formula |
C9H7N3O |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
(NZ)-N-(quinoxalin-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C9H7N3O/c13-11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-6,13H/b11-6- |
InChI Key |
HVEUVILQUUKSFP-WDZFZDKYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=N\O |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=NO |
Origin of Product |
United States |
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